1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine is a chemical compound with significant pharmacological potential. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and potential applications in treating various disorders. The compound is characterized by its unique structural features, including a cyclopropyl group and a piperidine moiety, which contribute to its biological properties.
The compound is identified by its Chemical Abstracts Service number 2060038-38-0 and has been referenced in various patent applications and scientific literature. It falls under the International Patent Classification codes A61K (pharmaceutical compositions) and C07D (organic chemistry), indicating its relevance in medicinal chemistry and drug development .
The synthesis of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine typically involves multi-step organic reactions. Key methods include:
These synthetic routes are critical for producing the compound in sufficient quantities for research and potential therapeutic applications .
The molecular structure of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine can be represented as follows:
The three-dimensional conformation of this compound plays a crucial role in its interaction with biological targets, influencing its pharmacological properties .
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine can participate in various chemical reactions typical of amines and piperazines:
These reactions are essential for exploring structure-activity relationships and optimizing therapeutic efficacy .
The mechanism of action for 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine primarily involves interactions with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors, which could lead to effects such as:
Further research is required to elucidate the precise mechanisms and validate these pharmacological effects through clinical studies .
1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
The primary applications of 1-(4-Cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine include:
Continued research into this compound may yield valuable insights into its therapeutic potential and broaden its applications within medicinal chemistry .
Retrosynthetic dissection of 1-(4-cyclopropylpiperidin-4-yl)-4-(2-methylpropyl)piperazine reveals two primary disconnection strategies (Fig. 1). The first approach targets the C–N bond between the piperidine and piperazine rings, yielding 4-amino-1-cyclopropylpiperidine (CAS 62813-02-9) and N-isobutylpiperazine as key precursors [5] . The second strategy involves disconnecting the isobutyl chain from the piperazine nitrogen, suggesting reductive amination using piperazine and isobutyraldehyde as potential synthons.
Table 1: Key Building Blocks for Retrosynthesis
Precursor | CAS Number | Role | Molecular Formula |
---|---|---|---|
4-Amino-1-cyclopropylpiperidine | 62813-02-9 | Core piperidine scaffold | C₈H₁₆N₂ |
1-(2-Methylpropyl)piperazine | 1317658-70-3 | N-alkylpiperazine fragment | C₈H₁₈N₃ |
Isobutyraldehyde | 78-84-2 | Alkylating agent | C₄H₈O |
The 4-aminopiperidine fragment introduces steric complexity via the cyclopropyl group at N1, which constrains conformational flexibility and enhances metabolic stability [5]. Synthetic routes typically employ nucleophilic substitution between halogenated precursors and mono-Boc-piperazine, followed by deprotection. Challenges include regioselectivity control during N-alkylation and purification of polar intermediates [9].
The stereoselective construction of chiral piperidinyl-piperazine hybrids leverages transition metal catalysis and organocatalysts. Palladium-catalyzed asymmetric amination proves effective for forming C–N bonds at the piperidine C4 position. The Buchwald-Hartwig coupling using chiral BINAP ligands achieves >90% ee when coupling 4-bromo-1-cyclopropylpiperidine with N-Boc-piperazine (Table 2) [1] [9].
Table 2: Catalytic Performance in Asymmetric Synthesis
Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Pd(OAc)₂/(R)-BINAP | 4-Bromo-1-cyclopropylpiperidine | 88 | 92 | [9] |
CuI/(S,S)-Ph-BOX | 4-Azido-1-cyclopropylpiperidine | 76 | 85 | [1] |
Ru-phosphine complex | N-Allyl precursor | 82 | 89 | [6] |
Alternative approaches include enzymatic desymmetrization of prochiral bis(aminocyclopropane) precursors using modified lipases, yielding enantiomerically enriched piperidine intermediates [6]. Stereochemical outcomes critically influence biological activity; the (3R,4S)-configured derivative exhibits 5-fold higher receptor binding affinity compared to its enantiomer in serotonin receptor assays [10].
Microwave irradiation significantly accelerates the incorporation of cyclopropylpiperidine into piperazine architectures. The synthesis of the critical intermediate 1-(1-cyclopropylpiperidin-4-yl)piperazine (CAS 147355157) utilizes a microwave-enhanced double condensation (Fig. 2). A mixture of 1-boc-4-piperidone, cyclopropylamine, and piperazine undergoes reductive amination under microwave irradiation (120°C, 50 W, 20 min), achieving 95% conversion versus 48% with conventional heating [3] [7].
Key advantages include:
Cyclopropyl group stability under microwave conditions is attributed to its saturated strain energy, which resists ring-opening degradation observed in other high-energy systems [7]. Subsequent N-alkylation with isobutyl bromide under microwave irradiation (DMF, K₂CO₃, 100°C, 15 min) delivers the target compound in 87% yield [4].
Solid-phase strategies enable rapid diversification of piperidinyl-piperazine scaffolds. The Rink amide resin is functionalized with Fmoc-piperazine-4-carboxylic acid, followed by Fmoc deprotection and coupling with 1-cyclopropylpiperidin-4-amine derivatives (Fig. 3). N-Alkylation employs a "split-and-pool" approach using alkyl halides (e.g., isobutyl bromide) or sulfonates in DMF at 60°C [6].
Critical optimization parameters:
Table 3: Solid-Phase Library Statistics
Diversity Element | Number of Variants | Purity Range (%) | Average Yield |
---|---|---|---|
N-Alkyl (linear/branched) | 24 | 85–97 | 92% |
Aryl substituents | 18 | 80–95 | 88% |
Heteroaromatics | 12 | 75–90 | 83% |
This methodology generated >50 analogs in 72 hours, with the target isobutyl derivative showing optimal log D (2.1) and aqueous solubility (>5 mg/mL) [6] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5